2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE
Overview
Description
2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE is a complex organic compound with the molecular formula C17H17N3O2. This compound is part of a class of hydrazones, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE typically involves the condensation reaction between 2-methylbenzaldehyde and 4-nitrophenylhydrazine, followed by the reaction with oxalic acid. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions .
Industrial Production Methods
The process may include additional purification steps such as recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Medicinal Chemistry: Used in the development of potential therapeutic agents due to its bioactive properties.
Material Science: Employed in the synthesis of novel materials with unique properties.
Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-methylbenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
- 2-[2-(4-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
- 2-[2-(4-(benzyloxy)benzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
Uniqueness
2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE is unique due to its specific structural features, such as the presence of both a nitro group and a hydrazone linkage.
Properties
IUPAC Name |
N'-[(E)-(2-methylphenyl)methylideneamino]-N-(4-nitrophenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-11-4-2-3-5-12(11)10-17-19-16(22)15(21)18-13-6-8-14(9-7-13)20(23)24/h2-10H,1H3,(H,18,21)(H,19,22)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZRHYMXMWAIT-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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